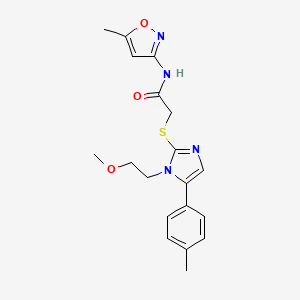

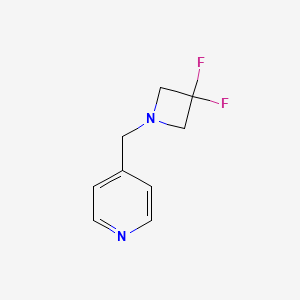

2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” is a complex organic molecule that contains several functional groups, including an imidazole ring, a thioether group, and an acetamide group . Imidazole rings are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds . They are known for their broad range of chemical and biological properties .

科学的研究の応用

Synthesis and Biological Activities

- Imidazole derivatives, including acetamides, have been synthesized and evaluated for various biological activities. For instance, the synthesis of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives demonstrated anticonvulsant activity against seizures induced by maximal electroshock, highlighting the therapeutic potential of these compounds in neurology (Aktürk et al., 2002).

- Another study focused on the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives as potential PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), indicating their application in diagnostic imaging and drug discovery (Gao et al., 2016).

Chemical Transformations and Complexation Studies

- Research into versatile thioureido-acetamides showed their utility as starting materials for heterocyclic syntheses in one-pot cascade reactions. This demonstrates the role of imidazole derivatives in facilitating efficient synthetic routes for producing various heterocycles, important in pharmaceutical chemistry and material science (Schmeyers & Kaupp, 2002).

- Studies on coordination complexes constructed from pyrazole-acetamide derivatives, including their hydrogen bonding effects on self-assembly processes and antioxidant activity, reveal the application of imidazole-containing compounds in developing new materials with potential antioxidative properties (Chkirate et al., 2019).

Antimicrobial and Anti-inflammatory Activities

- The antimicrobial and anti-inflammatory activities of acetamido pyrrolyl azoles were explored, with certain derivatives showing promising antibacterial activity against K. pneumoniae and good antifungal activity against P. chrysogenum. This underscores the potential of imidazole derivatives in addressing antibiotic resistance and inflammation (Sowmya et al., 2017).

Complexation Behavior and Metal Ion Interaction

- Imidazolyl acetamido p-tert-butylcalix[4]arenes were synthesized and their complexation behavior with monovalent and divalent metal picrates studied. This research highlights the utility of imidazole derivatives in creating new ligands for metal ion complexation, relevant in catalysis, environmental remediation, and sensor technology (Cheriaa et al., 2008).

将来の方向性

特性

IUPAC Name |

2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c1-13-4-6-15(7-5-13)16-11-20-19(23(16)8-9-25-3)27-12-18(24)21-17-10-14(2)26-22-17/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHCIPPPLPAINM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC(=O)NC3=NOC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2876071.png)

![tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate](/img/structure/B2876076.png)

![N-(4-chlorophenethyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2876085.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2876087.png)

![2-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2876088.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2876089.png)

![Ethyl [2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2876091.png)